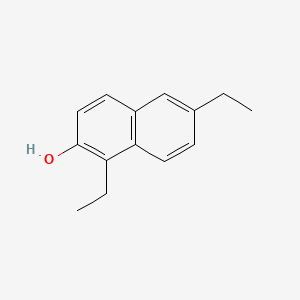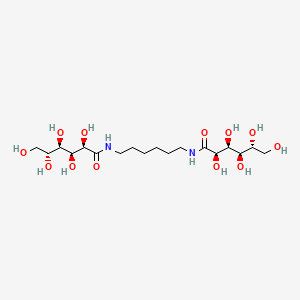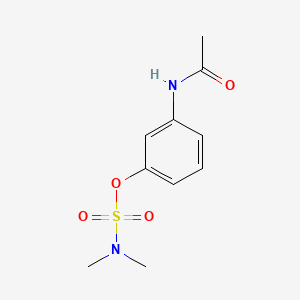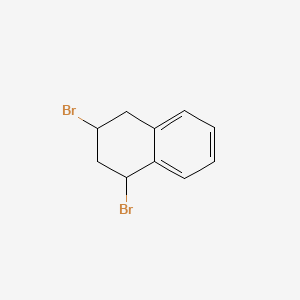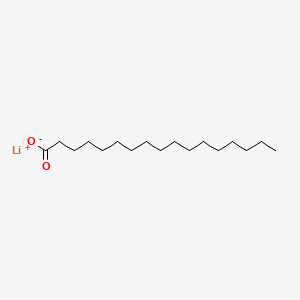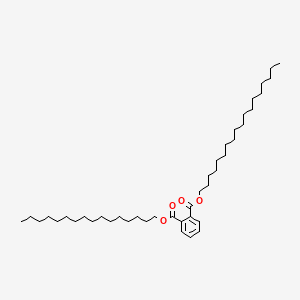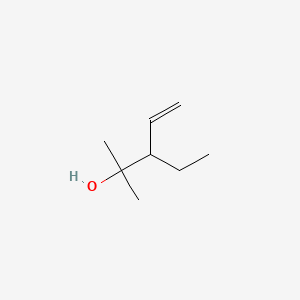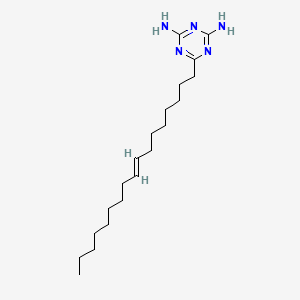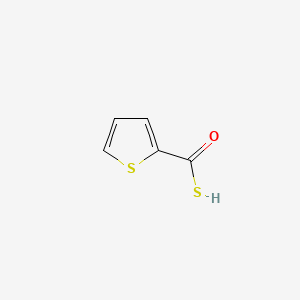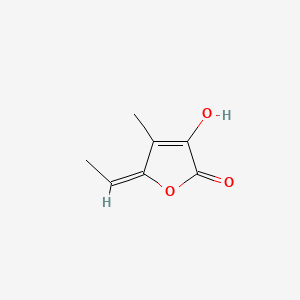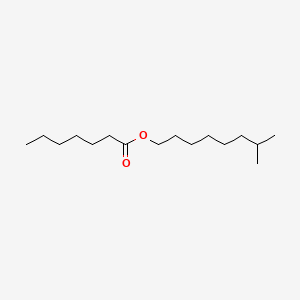
Isononyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl heptanoate is an ester compound with the chemical formula C16H32O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel, making it a popular ingredient in skincare and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononyl heptanoate is typically synthesized through the esterification reaction between isononyl alcohol and heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isononyl heptanoate, being an ester, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isononyl alcohol and heptanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Isononyl alcohol and heptanoic acid.
Transesterification: Different esters and alcohols depending on the reactants.
Reduction: Isononyl alcohol.
Aplicaciones Científicas De Investigación
Isononyl heptanoate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of isononyl heptanoate primarily involves its interaction with biological membranes. As an emollient, it helps to enhance the permeability of the skin, allowing for better absorption of active ingredients in skincare products. It also forms a protective barrier on the skin, preventing moisture loss and providing a smooth, silky feel.
Comparación Con Compuestos Similares
Isononyl heptanoate can be compared with other esters such as isononyl isononanoate and isopropyl myristate. While all these compounds are used as emollients in cosmetic formulations, this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and spreadability. This makes it particularly suitable for formulations that require a non-greasy, lightweight feel.
List of Similar Compounds
- Isononyl isononanoate
- Isopropyl myristate
- Ethylhexyl palmitate
Propiedades
Número CAS |
71720-31-5 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
7-methyloctyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3 |
Clave InChI |
HPZLYWRSZQYGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



